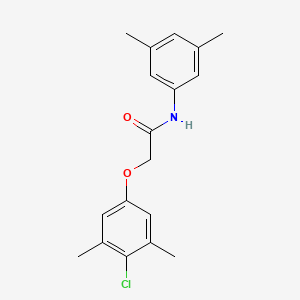
N-benzyl-3,5-dichloro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3,5-dichloro-4-methoxybenzamide, also known as BDCM, is a chemical compound that has been widely studied for its potential applications in scientific research. BDCM is a member of the benzamide family of compounds, which are known for their diverse range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-benzyl-3,5-dichloro-4-methoxybenzamide is not fully understood, but it is thought to involve the formation of reactive intermediates that can bind to DNA and other cellular components, leading to DNA damage and cell death. N-benzyl-3,5-dichloro-4-methoxybenzamide has also been shown to induce oxidative stress and inflammation, which may contribute to its toxic effects.
Biochemical and Physiological Effects:
N-benzyl-3,5-dichloro-4-methoxybenzamide has a wide range of biochemical and physiological effects, including its ability to induce DNA damage, oxidative stress, and inflammation. N-benzyl-3,5-dichloro-4-methoxybenzamide has also been shown to have immunosuppressive effects, as well as effects on the liver and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-benzyl-3,5-dichloro-4-methoxybenzamide in lab experiments is its potent carcinogenic and mutagenic properties, which make it a useful tool for studying the mechanisms of cancer and mutagenesis. However, N-benzyl-3,5-dichloro-4-methoxybenzamide is also highly toxic and must be handled with care. Additionally, its effects on the immune system and other physiological systems may complicate its use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-benzyl-3,5-dichloro-4-methoxybenzamide. One area of interest is in understanding the mechanisms by which N-benzyl-3,5-dichloro-4-methoxybenzamide induces DNA damage and mutagenesis. Another area of interest is in studying the effects of N-benzyl-3,5-dichloro-4-methoxybenzamide on the immune system and its potential applications in immunotherapy. Additionally, there is a need for further research on the toxic effects of N-benzyl-3,5-dichloro-4-methoxybenzamide and its potential environmental impact.
Méthodes De Synthèse
N-benzyl-3,5-dichloro-4-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to yield the final product, N-benzyl-3,5-dichloro-4-methoxybenzamide.
Applications De Recherche Scientifique
N-benzyl-3,5-dichloro-4-methoxybenzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of environmental toxicology, where N-benzyl-3,5-dichloro-4-methoxybenzamide has been shown to be a potent carcinogen and mutagen. N-benzyl-3,5-dichloro-4-methoxybenzamide has also been studied for its effects on the immune system, with some studies suggesting that it may have immunosuppressive properties.
Propriétés
IUPAC Name |
N-benzyl-3,5-dichloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-14-12(16)7-11(8-13(14)17)15(19)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAYLYSPCWYGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3,5-dichloro-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5779612.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5779618.png)

![3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5779633.png)



![4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5779661.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)

![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide](/img/structure/B5779717.png)